molecular formula C21H21ClFN5OS B2987565 4-cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1215419-61-6

4-cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B2987565
CAS No.: 1215419-61-6
M. Wt: 445.94
InChI Key: LTEOOJWYFWZOJF-UHFFFAOYSA-N
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Description

4-cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound that features a thiazole ring, a piperazine moiety, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine Derivative Formation: The piperazine moiety is introduced by reacting the thiazole derivative with piperazine under appropriate conditions.

    Benzamide Formation: The final step involves the coupling of the piperazine-thiazole derivative with 4-cyanobenzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety.

    Reduction: Reduction reactions can be performed on the nitrile group to convert it into an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitrile group would produce primary amines .

Scientific Research Applications

4-cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

4-cyano-N-(2-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-cyano-N-[2-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5OS.ClH/c22-17-5-6-18-19(13-17)29-21(25-18)27-11-9-26(10-12-27)8-7-24-20(28)16-3-1-15(14-23)2-4-16;/h1-6,13H,7-12H2,(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEOOJWYFWZOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)C#N)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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